2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide 2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1396881-62-1
VCID: VC11876983
InChI: InChI=1S/C17H18N6O6S/c1-28-14-8-7-13(9-15(14)29-2)30(26,27)19-11-3-5-12(6-4-11)23-17(25)22(20-21-23)10-16(18)24/h3-9,19H,10H2,1-2H3,(H2,18,24)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC
Molecular Formula: C17H18N6O6S
Molecular Weight: 434.4 g/mol

2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide

CAS No.: 1396881-62-1

Cat. No.: VC11876983

Molecular Formula: C17H18N6O6S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide - 1396881-62-1

Specification

CAS No. 1396881-62-1
Molecular Formula C17H18N6O6S
Molecular Weight 434.4 g/mol
IUPAC Name 2-[4-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Standard InChI InChI=1S/C17H18N6O6S/c1-28-14-8-7-13(9-15(14)29-2)30(26,27)19-11-3-5-12(6-4-11)23-17(25)22(20-21-23)10-16(18)24/h3-9,19H,10H2,1-2H3,(H2,18,24)
Standard InChI Key PFLXYIAGEQEAAV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC

Introduction

Chemical Structure and Molecular Characteristics

The compound features a 1,2,3,4-tetrazole ring substituted at the 1-position with an acetamide group and at the 4-position with a phenyl group bearing a 3,4-dimethoxybenzenesulfonamide substituent. Key structural attributes include:

  • Tetrazole Core: The 1,2,3,4-tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric equivalence to carboxylic acids .

  • Benzenesulfonamide Moiety: The 3,4-dimethoxybenzenesulfonamide group enhances solubility and potential enzyme-binding affinity, as sulfonamides are well-documented protease inhibitors .

  • Acetamide Side Chain: The N,N-dimethylacetamide substituent contributes to lipophilicity and membrane permeability, critical for pharmacokinetic optimization .

Molecular Formula: C19H21N5O6S\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}_6\text{S}
Molecular Weight: Calculated as 471.47 g/mol (based on constituent atomic masses).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach:

  • Formation of the Tetrazole Ring: Cyclization of a nitrile precursor with sodium azide, a method validated for analogous tetrazole derivatives .

  • Sulfonamide Coupling: Reaction of 3,4-dimethoxybenzenesulfonyl chloride with a p-aminophenyl intermediate, as demonstrated in sulfonamide syntheses .

  • Acetamide Introduction: Nucleophilic acyl substitution using chloroacetamide under basic conditions, akin to protocols in chalcone-acetamide hybrids .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution on the tetrazole ring requires careful control of reaction conditions .

  • Steric Hindrance: Bulky substituents on the phenyl ring may necessitate elevated temperatures or catalytic acceleration .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in DMSO (>10 mM), low in water
LogP (Lipophilicity)Estimated 2.8 (Schrödinger Suite)
pKaTetrazole NH: ~4.5; Sulfonamide: ~10.2

The 3,4-dimethoxy groups increase electron density on the benzene ring, enhancing π-π stacking potential . The tetrazole’s acidity (pKa4.5\text{p}K_a \approx 4.5) suggests ionization at physiological pH, influencing bioavailability .

Biological Activity and Mechanisms

Anticancer Prospects

Structural analogs, such as EMD-66684 (PubChem CID 9892554), demonstrate antiproliferative effects via topoisomerase II inhibition . The acetamide side chain in the target compound may enhance cellular uptake, as seen in isoquinoline derivatives.

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: Modifying the methoxy groups’ positions could refine target selectivity, as evidenced in chalcone-based drug candidates .

  • Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation, given sulfonamide-enhanced DNA intercalation.

Material Science

The compound’s rigid aromatic system and hydrogen-bonding capacity (e.g., N–H⋯O interactions) make it a candidate for crystalline porous materials, analogous to frameworks reported in .

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